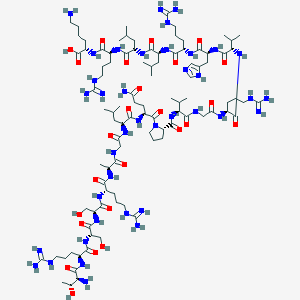
Methyl 5-amino-2-(methylsulfanyl)benzoate
Overview
Description
Methyl 5-amino-2-(methylsulfanyl)benzoate (MAMSB) is an organic compound that belongs to the class of sulfonamides. It is a white crystalline solid with a molecular weight of 220.3 g/mol and a melting point of 169-172 °C. MAMSB is used as a reagent in organic synthesis and has been studied for its potential applications in many areas, including biochemistry, pharmacology, and biotechnology.
Scientific Research Applications
Chemical Structure and Properties
Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, a novel acaricide commonly known as amidoflumet, has been studied for its chemical structure. It was found that the sulfonamide H atom and the carbonyl O atom of the ester substituent align coplanar with the aromatic ring, forming an intramolecular N—H⋯O hydrogen bond (Kimura & Hourai, 2005).
Process Optimization in Synthesis
Research on Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, has focused on optimizing its synthesis process. This process involved etherification, sulfonyl chloride, amine, and lipid reactions, with an improved total yield of 63.7% (Xu, Guo, Li & Liu, 2018).
Reaction Kinetics
The effects of 2-Methylsulfonyl, 2-Methylsulfinyl, and 2-Methylsulfanyl substituents on the alkaline hydrolysis of Methyl Benzoate and Phenyl Acetate have been studied. The rate coefficients and activation parameters indicate the significance of both polar and steric effects in these reactions (Bowden & Rehman, 1997).
Synthesis and Pharmacological Applications
A study focused on synthesizing and investigating 5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic Acid Ethyl Esters for analgesic and anti-inflammatory activities. The compound 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester was identified as the most active, exhibiting significant analgesic and anti-inflammatory properties (Gokulan, Jayakar, Alagarsamy & Solomon, 2012).
Catalyst- and Solvent-Free Synthesis
Research into an efficient approach for the synthesis of compounds such as (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone involved a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This study provides insights into regioselective synthesis and theoretical studies of the prototropy process (Moreno-Fuquen et al., 2019).
Safety and Hazards
“Methyl 5-amino-2-(methylsulfanyl)benzoate” is classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
methyl 5-amino-2-methylsulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)7-5-6(10)3-4-8(7)13-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHOOXLPZOZXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225655 | |
| Record name | Benzoic acid, 5-amino-2-(methylthio)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
191604-71-4 | |
| Record name | Benzoic acid, 5-amino-2-(methylthio)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191604-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 5-amino-2-(methylthio)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-amino-2-(methylthio)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine](/img/structure/B69394.png)




![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)






![N-[4-(Trimethylsilyl)-3-butynyl]acetamide](/img/structure/B69424.png)